molecular formula C11H21NO2 B13989871 Butyl (piperidin-1-yl)acetate CAS No. 70570-10-4

Butyl (piperidin-1-yl)acetate

Cat. No.: B13989871
CAS No.: 70570-10-4
M. Wt: 199.29 g/mol
InChI Key: ZKQUDAVABARBNB-UHFFFAOYSA-N
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Description

Butyl (piperidin-1-yl)acetate is an organic compound that features a piperidine ring, which is a six-membered heterocyclic amine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The piperidine moiety is known for its presence in numerous pharmacologically active compounds, making this compound a compound worth exploring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (piperidin-1-yl)acetate typically involves the reaction of butyl acetate with piperidine under specific conditions. One common method is the esterification reaction where butyl acetate is reacted with piperidine in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Butyl (piperidin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Butyl (piperidin-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Butyl (piperidin-1-yl)acetate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The ester group can also undergo hydrolysis, releasing butanol and piperidine, which can further interact with biological systems.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered heterocyclic amine.

    Butyl acetate: An ester commonly used as a solvent.

    N-Butylpiperidine: A compound similar in structure but lacking the ester group.

Uniqueness

Butyl (piperidin-1-yl)acetate is unique due to the combination of the piperidine ring and the ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both functional groups allows for diverse chemical reactions and interactions, enhancing its utility in research and industry.

Properties

CAS No.

70570-10-4

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

butyl 2-piperidin-1-ylacetate

InChI

InChI=1S/C11H21NO2/c1-2-3-9-14-11(13)10-12-7-5-4-6-8-12/h2-10H2,1H3

InChI Key

ZKQUDAVABARBNB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CN1CCCCC1

Origin of Product

United States

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